molecular formula C11H12BrN3O B11718665 7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one

7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one

Cat. No.: B11718665
M. Wt: 282.14 g/mol
InChI Key: YAKZKZWVGQQFSC-UHFFFAOYSA-N
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Description

7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a pyrido[3,2-d]pyrimidin-4-one core structure with a bromine atom at the 7th position and a tert-butyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of 2-amino-3-bromo-4-tert-butylpyridine with formamide under acidic conditions to form the pyrido[3,2-d]pyrimidin-4-one ring system . The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically require a polar aprotic solvent and may be catalyzed by a base.

    Oxidation and Reduction: Standard oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used.

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the compound.

Scientific Research Applications

7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that are crucial for cancer cell proliferation . The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a tert-butyl group. This combination of features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

7-bromo-2-tert-butyl-3H-pyrido[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H12BrN3O/c1-11(2,3)10-14-7-4-6(12)5-13-8(7)9(16)15-10/h4-5H,1-3H3,(H,14,15,16)

InChI Key

YAKZKZWVGQQFSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C(=O)N1)N=CC(=C2)Br

Origin of Product

United States

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